1,4-Dideoxy-1,4-epithio-d-arabinitol

説明

1,4-Dideoxy-1,4-epithio-d-arabinitol is a compound that has been studied for its inhibitory properties on glycogen metabolising enzymes . It is a known potent inhibitor of glycogen phosphorylase (GP), a key enzyme in glycogenolysis . It’s also been described as a promising therapeutic compound for diabetes mellitus .

Synthesis Analysis

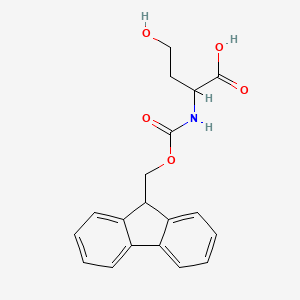

The synthesis of 1,4-Dideoxy-1,4-epithio-d-arabinitol involves several steps. One key step in the synthesis process makes use of the readily prepared serine-derived α-dibenzylamino aldehyde in a highly diastereoselective glycolate aldol reaction .Molecular Structure Analysis

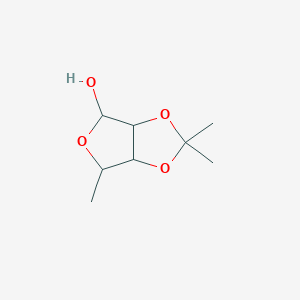

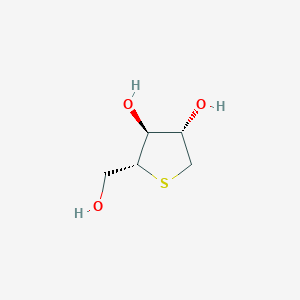

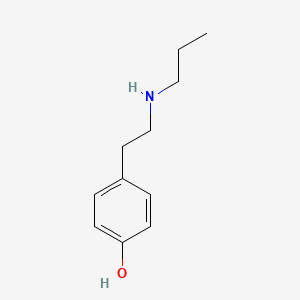

The molecular formula of 1,4-Dideoxy-1,4-epithio-d-arabinitol is C5H10O3S . Its molecular weight is 150.2 .Chemical Reactions Analysis

The compound 1,4-Dideoxy-1,4-epithio-d-arabinitol and its derivatives have been found to show diverse inhibitory potential on the activity of rat muscle glycogen phosphorylase (RMGP) and E. coli glycogen synthase (EcGS) .Physical And Chemical Properties Analysis

The boiling point of 1,4-Dideoxy-1,4-epithio-d-arabinitol is predicted to be 327.4±42.0 °C, and its density is predicted to be 1.490±0.06 g/cm3 .科学的研究の応用

Glycosidase Inhibition

1,4-Dideoxy-1,4-epithio-d-arabinitol is notable for its role as a glucosidase inhibitor. It has been identified as a specific inhibitor of glucosidases, with its synthesis involving unique chemical transformations. This compound is particularly significant due to its presence in certain natural sources like Arachniodes standishii and Angylocalyx boutiqueanus, and its potential as a potent glucosidase inhibitor (Fleet & Smith, 1986).

Anti-Hyperglycemic Properties

In the context of diabetes research, 1,4-Dideoxy-1,4-epithio-d-arabinitol has shown promise as an anti-diabetic agent. Studies have explored its pharmacokinetic properties and its pharmacodynamic anti-hyperglycemic efficacy, making it a potential candidate for diabetes treatment (Mackay et al., 2003).

Competitive Inhibition of Enzymatic Activity

The compound has demonstrated potent competitive inhibition of α-galactosidase and α-glucosidase activity, suggesting significant potential as a glycosidase inhibitor. This aspect is particularly important in the context of developing treatments for metabolic disorders and enzyme-related diseases (Fleet et al., 1985).

Synthesis and Chemical Properties

Recent advancements in the synthesis of 1,4-Dideoxy-1,4-epithio-d-arabinitol have opened up new possibilities for its application in various fields. Innovative synthesis methods have been developed, contributing to the understanding and potential utilization of this compound in different scientific domains (Akkarasamiyo et al., 2022).

Pharmacological Analysis

In pharmaceutical studies, 1,4-Dideoxy-1,4-epithio-d-arabinitol has been a subject of interest, particularly in the analysis of its properties in various formulations. Techniques like capillary electrophoresis have been employed to determine its presence and concentration in pharmaceutical contexts, highlighting its relevance in drug development and analysis (Jamali & Nielsen, 2003).

Biochemical Studies

Biochemical research has also benefited from the study of 1,4-Dideoxy-1,4-epithio-d-arabinitol. Investigations into its effects on enzymes like glycogen phosphorylase have provided insights into its mechanism of action and potential therapeutic applications, especially in the context of metabolic diseases and diabetes management (Andersen et al., 1999).

作用機序

The compound 1,4-Dideoxy-1,4-epithio-d-arabinitol acts as a potent inhibitor of glycogen phosphorylase (GP), a key enzyme in glycogenolysis . It is believed that these compounds bind to the subsite in the active center of the enzymes that is normally occupied by the glucosyl residue which is transferred between donor and acceptor substrates .

特性

IUPAC Name |

(2R,3S,4S)-2-(hydroxymethyl)thiolane-3,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2/t3-,4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVSFIRYIVAVKW-WDCZJNDASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(S1)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](S1)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dideoxy-1,4-epithio-d-arabinitol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate, for Copper-free Click Chemistry](/img/structure/B3180344.png)

![2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3180376.png)